2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 686770-32-1
Cat. No.: VC6606627
Molecular Formula: C21H19N3O2S2
Molecular Weight: 409.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686770-32-1 |
|---|---|
| Molecular Formula | C21H19N3O2S2 |
| Molecular Weight | 409.52 |
| IUPAC Name | N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19N3O2S2/c1-14-7-9-15(10-8-14)22-18(25)13-28-21-23-17-11-12-27-19(17)20(26)24(21)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,25) |
| Standard InChI Key | QAUYEVPZUQBXSB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:
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A thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings.
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A phenyl group at position 3 of the pyrimidine ring, enhancing aromatic interactions.
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A thioether linkage (-S-) at position 2, connecting the core to an acetamide group.
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A p-tolyl group (4-methylphenyl) on the acetamide nitrogen, influencing lipophilicity and target binding.
Physicochemical properties include a calculated XLogP3 of 4.2, indicating moderate lipophilicity, and hydrogen bond donor/acceptor counts of 1 and 4, respectively . The compound’s solubility remains uncharacterized, though analogs with similar structures exhibit poor aqueous solubility, necessitating formulation strategies for biological testing.
Synthetic Pathways and Optimization
Nucleophilic Substitution and Cyclization
The synthesis of thieno[3,2-d]pyrimidine derivatives typically begins with the formation of the core structure. A published method involves aromatic nucleophilic substitution (SNAr) on 2,4-dichlorothieno[3,2-d]pyrimidine, followed by cyclization under acidic or basic conditions . For this compound, the sequence likely includes:
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SNAr reaction introducing the phenyl group at position 3 using phenylmagnesium bromide.
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Thiolation at position 2 via reaction with thiourea or potassium thioacetate.
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Acetamide coupling through a nucleophilic acyl substitution between 2-mercapto-thienopyrimidine and N-(p-tolyl)chloroacetamide.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Phenylmagnesium bromide, THF, 0°C | 78 |
| 2 | Thiolation | Thiourea, EtOH, reflux | 65 |
| 3 | Acetamide coupling | N-(p-tolyl)chloroacetamide, DMF | 82 |
Biological Activities and Mechanistic Insights
Anticancer and Anti-Inflammatory Properties
Compounds with the thieno[3,2-d]pyrimidine scaffold exhibit cytotoxic effects on cancer cell lines. For example, a related derivative, N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide, showed an IC50 of 3.8 µM in MCF7 breast cancer cells. Anti-inflammatory activity is also plausible due to the acetamide group’s ability to modulate cyclooxygenase (COX) enzymes .
Table 2: Biological Activities of Analogous Compounds
| Compound | Target Enzyme/Pathway | Activity (IC50/EC50) |
|---|---|---|
| N-Benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidine | h-NTPdase1 | 0.45 µM |
| N-(4-Fluorophenyl) analog | Wnt/β-catenin signaling | 3.8 µM (MCF7) |
| 6-Methylbenzo[d]thiazol-2-yl derivative | Inflammatory cytokines | 12.3 µM (TNF-α) |
Research Applications and Future Directions
Drug Discovery and Optimization
This compound’s structural motifs align with pharmacophores for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Modifications such as fluorination at the phenyl ring or replacing the p-tolyl group with a heteroaryl moiety could enhance selectivity and pharmacokinetics .
Industrial-Scale Production Challenges
Scalable synthesis requires addressing:
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Low yields in thiolation steps (∼65%), necessitating catalyst optimization.
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Purification difficulties due to the compound’s lipophilicity, potentially resolved via chromatographic techniques or crystallization screening.
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